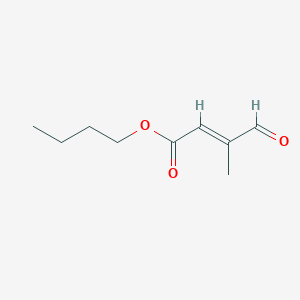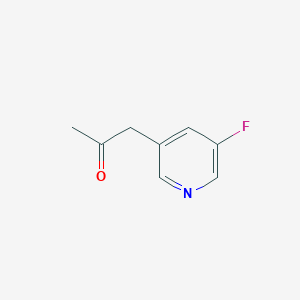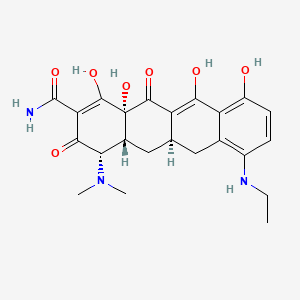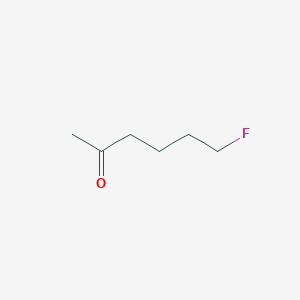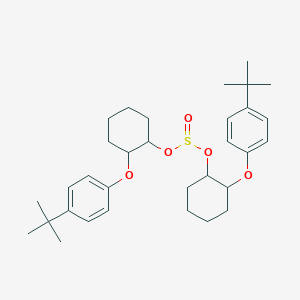
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite: is an organic compound that features a sulfite group bonded to two cyclohexyl rings, each substituted with a 4-(tert-butyl)phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite typically involves multiple steps:
Condensation Reaction: Phenol is first condensed with epoxy cyclohexane in the presence of a catalyst at a temperature of 100-102°C for 4-5 hours.
Alkylation: The resulting product undergoes alkylation on the benzene rings to introduce the tert-butyl groups.
Sulfite Formation: The final step involves the reaction of the alkylated product with sulfur oxychloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but utilizes industrial-grade equipment and conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfite group to a sulfide.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted phenoxy derivatives
科学的研究の応用
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The phenoxy groups and the sulfite moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Bis(4-(tert-butyl)cyclohexyl) Peroxydicarbonate: Another compound with tert-butyl and cyclohexyl groups but with a peroxydicarbonate moiety instead of a sulfite.
Cyclohexanol-2-(4-tert-butyl-phenoxy): A related compound with a similar phenoxy group but lacking the sulfite moiety.
Uniqueness
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite is unique due to its specific combination of phenoxy and sulfite groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
分子式 |
C32H46O5S |
|---|---|
分子量 |
542.8 g/mol |
IUPAC名 |
bis[2-(4-tert-butylphenoxy)cyclohexyl] sulfite |
InChI |
InChI=1S/C32H46O5S/c1-31(2,3)23-15-19-25(20-16-23)34-27-11-7-9-13-29(27)36-38(33)37-30-14-10-8-12-28(30)35-26-21-17-24(18-22-26)32(4,5)6/h15-22,27-30H,7-14H2,1-6H3 |
InChIキー |
DYOGBPAADDJLPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OC3CCCCC3OC4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
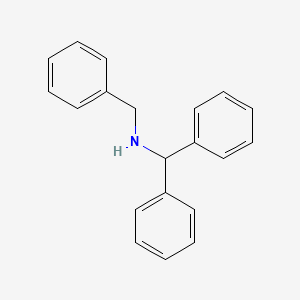
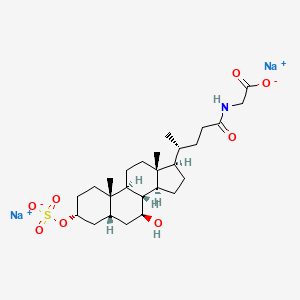
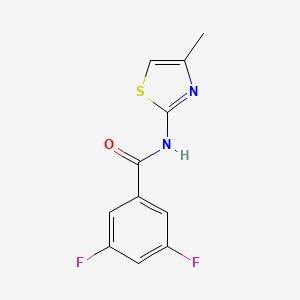
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
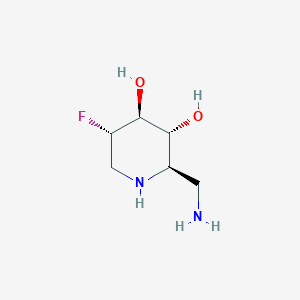
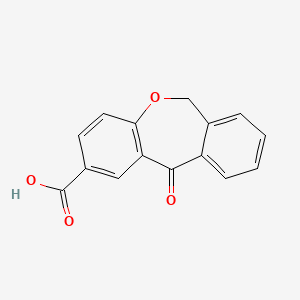

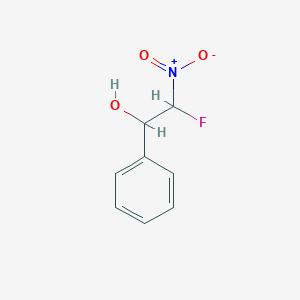
![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
